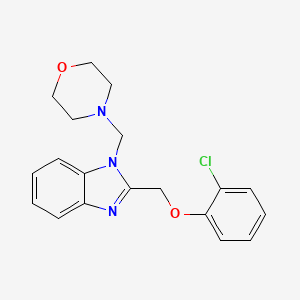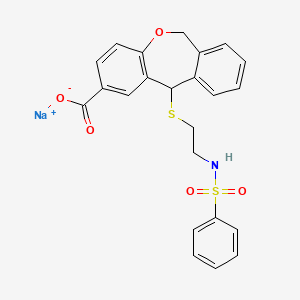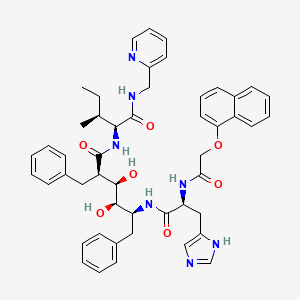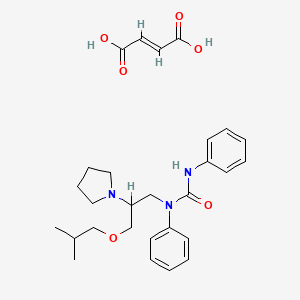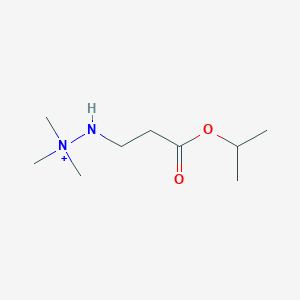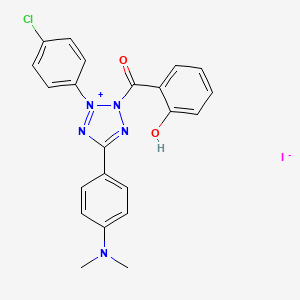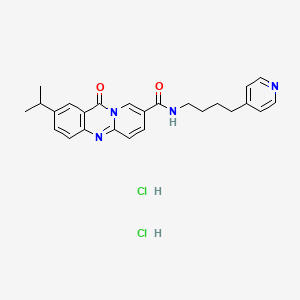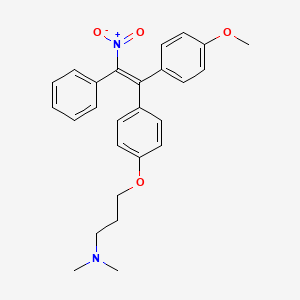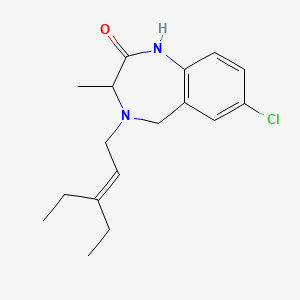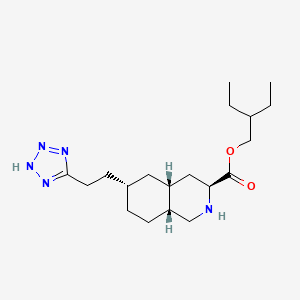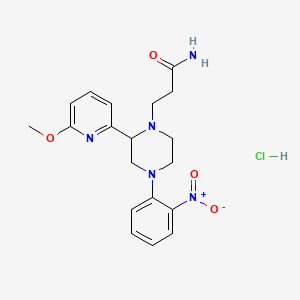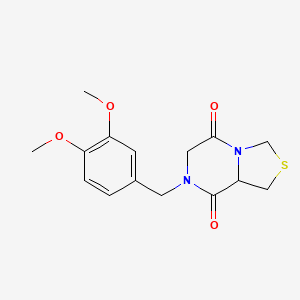
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is a complex organic compound that belongs to the class of thiazolopyrazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and thiazolopyrazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolopyrazine chemistry.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolopyrazine derivatives with varying substituents. Examples may include:
- Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione analogs with different alkyl or aryl groups.
- Other thiazolopyrazine compounds with different functional groups.
Uniqueness
This compound is unique due to its specific structural features and the presence of the 3,4-dimethoxyphenyl group. These characteristics may confer distinct biological activities and reactivity compared to other similar compounds.
Propiedades
Número CAS |
95110-34-2 |
|---|---|
Fórmula molecular |
C15H18N2O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
7-[(3,4-dimethoxyphenyl)methyl]-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-20-12-4-3-10(5-13(12)21-2)6-16-7-14(18)17-9-22-8-11(17)15(16)19/h3-5,11H,6-9H2,1-2H3 |
Clave InChI |
TVZZIQQIEJKVGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CC(=O)N3CSCC3C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


